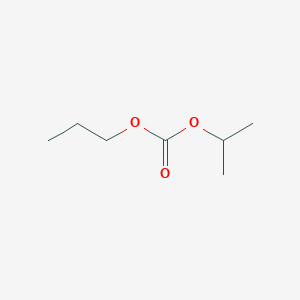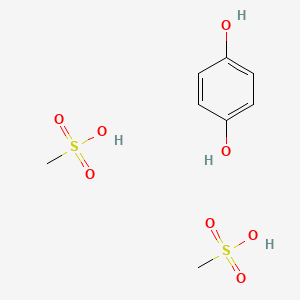![molecular formula C18H18O2S2 B14292812 Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- CAS No. 113881-70-2](/img/structure/B14292812.png)
Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methylene group, a phenylsulfonyl group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- typically involves multiple steps. One common route includes the following steps:
Formation of the Benzene Ring: The benzene ring can be synthesized through various methods, including the decarboxylation of aromatic acids or the cyclization of aliphatic compounds.
Introduction of the Methylene Group: The methylene group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a methylene chloride in the presence of a Lewis acid catalyst.
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonation reaction, where benzene reacts with sulfur trioxide or chlorosulfonic acid.
Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the intermediate compound with a thiol under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thioether linkage is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Bioconjugation: The thioether linkage can be used to attach biomolecules to surfaces or other molecules, aiding in the study of biological processes.
Medicine:
Drug Development: The compound’s unique structure can be explored for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Polymer Production: The compound can be used to modify polymers, improving their performance in various applications.
Mécanisme D'action
The mechanism of action of Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π stacking interactions, while the thioether linkage can form covalent bonds with nucleophiles. The phenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Benzene: A simple aromatic compound with a similar benzene ring structure.
Phenylsulfonyl Benzene: Contains a phenylsulfonyl group attached to the benzene ring.
Thioether Benzene: Features a thioether linkage attached to the benzene ring.
Uniqueness: Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
113881-70-2 |
|---|---|
Formule moléculaire |
C18H18O2S2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)hexa-1,5-dien-2-ylsulfanylbenzene |
InChI |
InChI=1S/C18H18O2S2/c1-3-10-18(15(2)21-16-11-6-4-7-12-16)22(19,20)17-13-8-5-9-14-17/h3-9,11-14,18H,1-2,10H2 |
Clé InChI |
IDMLUASYGLYQSC-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C(=C)SC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


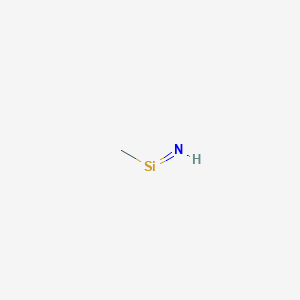

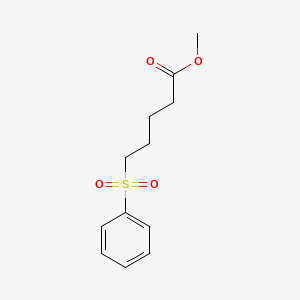
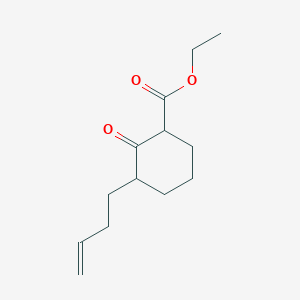
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)

![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
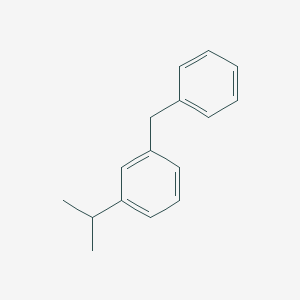
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
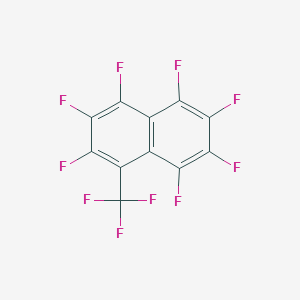
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
